Meta-Substitution Enables Potent and Selective Antiulcer Activity in Downstream Pyrimidinone Derivatives
The target compound serves as a direct synthetic precursor to 5-(m-methylphenoxy)-2(1H)-pyrimidinone (3), which demonstrated more potent antiulcer effects than the clinically used agent carbenoxolone, without exhibiting bronchodilator activity. This demonstrates that the meta-methyl substitution pattern is essential for achieving a specific, desirable pharmacological profile, differentiating it from other positional isomers (e.g., para-substituted analogues) that were found to be bronchodilators [1].
| Evidence Dimension | In vivo antiulcer efficacy (potency comparison) |
|---|---|
| Target Compound Data | Downstream product 5-(m-methylphenoxy)-2(1H)-pyrimidinone derived from target compound |
| Comparator Or Baseline | Carbenoxolone (clinically useful antiulcer agent) |
| Quantified Difference | More potent (qualitative comparative assessment from the study) |
| Conditions | Cold-restraint, stressed rat ulcer model |
Why This Matters
This evidence proves that procurement of the precise 3-methylphenoxy regioisomer (CAS 58042-45-8) is non-negotiable for researchers aiming to replicate or build upon the specific antiulcer activity reported in the primary literature.
- [1] Lipinski CA, et al. Bronchodilator and antiulcer phenoxypyrimidinones. J Med Chem. 1980 Sep;23(9):1026-31. DOI: 10.1021/jm00183a012. View Source
